molecular formula C11H9BrN2O2 B5865987 5-bromo-N-(pyridin-2-ylmethyl)furan-2-carboxamide

5-bromo-N-(pyridin-2-ylmethyl)furan-2-carboxamide

Cat. No.: B5865987
M. Wt: 281.10 g/mol
InChI Key: UOZBFEAZGYOJLV-UHFFFAOYSA-N
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Description

5-bromo-N-(pyridin-2-ylmethyl)furan-2-carboxamide is a heterocyclic compound that features a furan ring substituted with a bromine atom and a pyridin-2-ylmethyl group. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug development.

Properties

IUPAC Name

5-bromo-N-(pyridin-2-ylmethyl)furan-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9BrN2O2/c12-10-5-4-9(16-10)11(15)14-7-8-3-1-2-6-13-8/h1-6H,7H2,(H,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UOZBFEAZGYOJLV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=NC(=C1)CNC(=O)C2=CC=C(O2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9BrN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

281.10 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-bromo-N-(pyridin-2-ylmethyl)furan-2-carboxamide typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound would likely involve scaling up the laboratory synthesis procedures with optimizations for cost, yield, and safety. This could include continuous flow reactions, use of automated reactors, and optimization of reaction conditions to minimize waste and improve efficiency.

Chemical Reactions Analysis

Types of Reactions

5-bromo-N-(pyridin-2-ylmethyl)furan-2-carboxamide can undergo various types of chemical reactions, including:

Common Reagents and Conditions

    Substitution: Nucleophiles (e.g., amines, thiols), solvents (e.g., DMSO, DMF), bases (e.g., NaH, K2CO3).

    Oxidation: Oxidizing agents (e.g., KMnO4, CrO3), solvents (e.g., acetone, water).

    Reduction: Reducing agents (e.g., LiAlH4, BH3-THF), solvents (e.g., ether, THF).

Major Products Formed

    Substitution: Various substituted furan derivatives.

    Oxidation: Furan-2,3-dione derivatives.

    Reduction: Amine derivatives.

Mechanism of Action

The mechanism of action of 5-bromo-N-(pyridin-2-ylmethyl)furan-2-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors, leading to modulation of biological pathways. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access and subsequent catalytic activity . The exact molecular targets and pathways can vary depending on the specific biological context and application.

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